REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:8])[C@H:4]([CH2:6][SH:7])[NH2:5].[CH2:9](Br)[CH:10]=[C:11]([CH2:13][CH2:14][CH:15]=[C:16]([CH2:18][CH2:19][CH:20]=[C:21]([CH3:23])[CH3:22])[CH3:17])[CH3:12]>N.CO>[CH3:1][O:2][C:3](=[O:8])[CH:4]([NH2:5])[CH2:6][S:7][CH2:9][CH:10]=[C:11]([CH3:12])[CH2:13][CH2:14][CH:15]=[C:16]([CH3:17])[CH2:18][CH2:19][CH:20]=[C:21]([CH3:23])[CH3:22] |f:2.3|
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
COC([C@@H](N)CS)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
N.CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C=C(C)CCC=C(C)CCC=C(C)C)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the solution is stirred at 0° C. for four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is partitioned between ether and water
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with ether, extracts
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (1% MeOH:CHCl3)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CSCC=C(CCC=C(CCC=C(C)C)C)C)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 881 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |